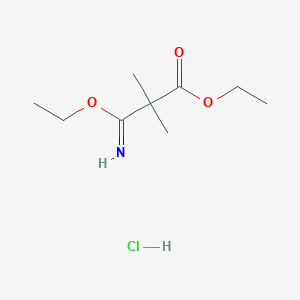

ethyl3-ethoxy-3-imino-2,2-dimethylpropanoatehydrochloride

Descripción

Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride is a substituted propanoate ester hydrochloride characterized by a 2,2-dimethylpropanoate backbone modified with ethoxy and imino functional groups. The ethoxy and imino substituents likely influence its solubility, stability, and binding affinity compared to hydroxy or amino-substituted analogs.

Propiedades

IUPAC Name |

ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-5-12-7(10)9(3,4)8(11)13-6-2;/h10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYISHWYYDYHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)(C)C(=O)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride involves the reaction of ethyl 3-ethoxy-3-imino-propionate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced to yield other derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different esters or acids, while reduction could produce various alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride has shown promise in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of resistant bacterial strains, making them candidates for further development in antibiotic therapies .

Antiparasitic Agents

The compound's imino functionality is crucial in synthesizing antiparasitic agents. Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride derivatives have been evaluated for their efficacy against parasitic infections.

Case Study: Anthelmintic Activity

In a study assessing the anthelmintic properties of related compounds, several derivatives exhibited significant paralysis and mortality rates in helminth species at various concentrations. This suggests potential for developing new treatments for parasitic infections .

Agricultural Chemistry

The compound's bioactivity extends to agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for crop protection products.

Case Study: Insecticidal Properties

Research has shown that certain formulations of ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride can effectively reduce pest populations while being less harmful to beneficial insects .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism | Concentration (mg/ml) | Observed Activity |

|---|---|---|---|

| Antibacterial | E. coli | 0.125 | Inhibition observed |

| Anthelmintic | Ascaridia galli | 5 | Paralysis time: 10.66 min |

| Insecticidal | Various pests | 50 | Significant reduction |

Table 2: Synthesis Pathways

| Compound Derivative | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethyl 3-ethoxy-3-imino-propionate | 95 | 20 |

| Ethyl carbethoxyacetimidate | 85 | 18 |

Mecanismo De Acción

The mechanism of action of ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3-position of the propanoate core. These variations significantly impact biological activity and physicochemical properties:

*Estimated based on structural formula.

Key Observations:

- Hydroxy vs. Imino Groups: The hydroxy group in methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is critical for HDAC inhibition via zinc-binding interactions .

- Ethoxy vs.

- Ester Group Variations : Bulky esters (e.g., tert-butyl) may sterically hinder target engagement, whereas ethyl esters balance stability and metabolic clearance .

Actividad Biológica

Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride (CAS Number: 103910-33-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride is characterized by the following chemical properties:

- Molecular Formula : C9H17ClN2O3

- Molecular Weight : 232.69 g/mol

- Melting Point : 81-82 °C

- Solubility : Soluble in water and organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential pharmacological effects.

1. Antimicrobial Activity

Research indicates that ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride exhibits antimicrobial properties. A study conducted by researchers at a university laboratory demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32 to 64 µg/mL for these pathogens .

2. Antioxidant Properties

The compound has also shown promising antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, which are implicated in oxidative stress-related diseases. The compound's ability to reduce oxidative stress markers was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, yielding an IC50 value of approximately 25 µg/mL .

3. Cytotoxicity

Cytotoxicity studies performed on human cancer cell lines have indicated that ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride can induce apoptosis in cancer cells. The IC50 values for various cancer cell lines ranged from 15 to 30 µg/mL, suggesting a potential role as an anticancer agent .

Case Studies

- Case Study on Antimicrobial Effects :

- Antioxidant Activity Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of ethyl 3-ethoxy-3-imino-2,2-dimethylpropanoate hydrochloride?

A: Key parameters include solvent selection (e.g., dioxane for HCl addition, as seen in similar hydrochloridation reactions ), reaction time (1 hour at room temperature for deprotection steps ), and stoichiometric control of HCl to ensure complete salt formation. Post-synthesis purification via reduced-pressure evaporation is recommended to isolate the hydrochloride salt . Characterization should prioritize (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and mass spectrometry to confirm structural integrity and purity .

Advanced Structural Analysis

Q. Q: How can NMR spectral discrepancies in ethyl 3-ethoxy-3-imino derivatives be resolved during structural elucidation?

A: Discrepancies often arise from tautomerism (imino vs. enamine forms) or solvent effects. For example, DMSO-d6 may stabilize zwitterionic forms, shifting amine proton signals to ~9.00 ppm . Advanced strategies include:

- Variable Temperature (VT) NMR to assess dynamic equilibria.

- COSY and HSQC to correlate protons and carbons, distinguishing overlapping signals.

- Comparative analysis with analogs like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (δ 1.02 ppm for tert-butyl groups) to validate substituent assignments .

Reaction Mechanism and Intermediate Trapping

Q. Q: What mechanistic insights support the imino group’s reactivity in nucleophilic acyl substitution reactions?

A: The imino group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbonyl carbon. Experimental validation:

- Kinetic studies under varying pH to probe rate dependence on protonation states.

- Trapping intermediates with stabilized amines (e.g., 2,3-difluorophenylmethylideneamine) to isolate intermediates, as demonstrated in analogous multi-step syntheses .

- Computational modeling (e.g., DFT calculations) to map transition states, aligning with ICReDD’s quantum chemical approaches for reaction path optimization .

Solubility and Stability in Biological Assays

Q. Q: How does the hydrochloride salt form influence solubility for in vitro studies?

A: Hydrochloride salts improve aqueous solubility via ion-dipole interactions. For example, (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride exhibits enhanced stability in polar solvents, enabling biological assays . Methodological recommendations:

- pH titration to determine solubility thresholds (e.g., 0.1–1.0 M HCl).

- Lyophilization for long-term storage, ensuring minimal hygroscopic degradation .

Data Contradictions in Synthetic Yields

Q. Q: How can researchers address inconsistencies in reported yields for imino ester hydrochlorides?

A: Contradictions often stem from side reactions (e.g., over-alkylation) or purification inefficiencies. Mitigation strategies:

- In-line monitoring (e.g., HPLC or IR spectroscopy) to track reaction progress .

- Alternative workup methods , such as counterion exchange (e.g., switching from HCl to trifluoroacetate for crystallization) .

- Reproducibility protocols using standardized reagents (e.g., anhydrous HCl/dioxane) as per patent methodologies .

Computational Design of Derivatives

Q. Q: What computational tools are effective for designing ethyl 3-ethoxy-3-imino derivatives with tailored bioactivity?

A: Integrate:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes in peptide synthesis) .

- ADMET prediction (e.g., SwissADME) to optimize pharmacokinetic properties.

- Reaction path algorithms (e.g., ICReDD’s quantum chemical workflows) to simulate feasible synthetic routes and energetics .

Analytical Method Validation

Q. Q: What validation criteria are essential for quantifying ethyl 3-ethoxy-3-imino derivatives via LC-MS?

A: Follow ICH Q2(R1) guidelines:

- Linearity : Calibration curves (0.1–100 µg/mL) with .

- LOQ/LOD : Signal-to-noise ratios ≥10:1 and ≥3:1, respectively.

- Matrix effects : Assess ion suppression/enhancement using biological matrices (e.g., plasma) .

Comparative Reactivity with Carbodiimide Coupling Agents

Q. Q: How does this compound compare to EDC.HCl in peptide coupling efficiency?

A: While EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is a gold standard for activating carboxylates, ethyl 3-ethoxy-3-imino derivatives may exhibit:

- Reduced hydrolysis rates due to steric hindrance from 2,2-dimethyl groups.

- Selective acylation of specific nucleophiles (e.g., primary amines over alcohols), testable via competition experiments .

Stability Under Oxidative Conditions

Q. Q: What structural features predispose this compound to oxidative degradation?

A: The imino group and ethyl ether moiety are susceptible to oxidation. Accelerated stability studies (40°C/75% RH) with:

- HPLC-UV to track degradation products.

- Radical scavengers (e.g., BHT) to mitigate autoxidation .

Interdisciplinary Applications

Q. Q: What novel applications exist in materials science for this compound?

A: Potential uses include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.